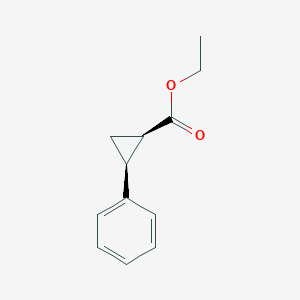
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications. This compound is also known as FMPEB, and it belongs to the family of fluorinated aromatic compounds. FMPEB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
FMPEB has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMPEB has been used as a fluorescent probe to study the activity of glutamate receptors. In pharmacology, FMPEB has been used as a tool to study the structure and function of ligand-gated ion channels. In medicinal chemistry, FMPEB has been used as a lead compound for the development of novel drugs.
作用機序
FMPEB acts as a competitive antagonist of the glutamate receptor, specifically the AMPA receptor. It binds to the receptor and prevents the binding of the natural ligand, glutamate. This results in a decrease in the activity of the receptor and a reduction in the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
FMPEB has been shown to have significant effects on the central nervous system. It has been found to reduce the activity of the AMPA receptor, which is involved in memory and learning processes. FMPEB has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, FMPEB has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of FMPEB is its high selectivity for the AMPA receptor. This allows researchers to study the activity of this receptor specifically, without affecting other receptors in the brain. Additionally, FMPEB is a fluorescent compound, which allows researchers to visualize its binding to the receptor using microscopy techniques. However, one of the limitations of FMPEB is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of FMPEB. One direction is the development of novel compounds based on FMPEB for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is the study of the effects of FMPEB on other receptors in the brain, such as the kainate receptor. Additionally, the use of FMPEB in combination with other compounds or therapies could be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, FMPEB is a chemical compound that has significant potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMPEB could lead to the development of novel drugs for the treatment of neurological disorders and the advancement of our understanding of the brain and its functions.
合成法
FMPEB has been synthesized using several methods, including Suzuki-Miyaura cross-coupling reactions, nucleophilic aromatic substitution reactions, and palladium-catalyzed direct arylation reactions. Among these methods, the Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of FMPEB. This method involves the reaction of 2-fluoro-1-methyl-4-bromobenzene with 1,1,2,2,2-pentafluoroethene in the presence of a palladium catalyst and a base.
特性
IUPAC Name |
2-fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-3-6(4-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKXWZBKFUEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022642 |
Source


|
| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121903-59-1 |
Source


|
| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)
![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)







![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)